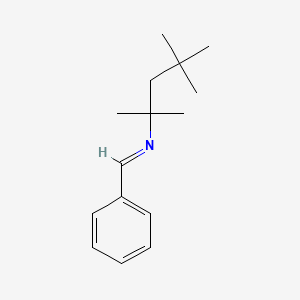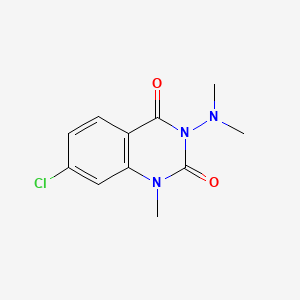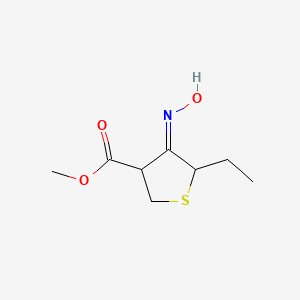![molecular formula C13H19N3O2 B13802839 N-[(1-ethylpiperidin-4-ylidene)amino]-2-methylfuran-3-carboxamide CAS No. 560073-35-0](/img/structure/B13802839.png)
N-[(1-ethylpiperidin-4-ylidene)amino]-2-methylfuran-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[(1-ethylpiperidin-4-ylidene)amino]-2-methylfuran-3-carboxamide is a synthetic compound with a complex molecular structure. It is primarily used in research and development within the pharmaceutical industry. The compound’s unique structure allows it to interact with various biological targets, making it a valuable tool in scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-[(1-ethylpiperidin-4-ylidene)amino]-2-methylfuran-3-carboxamide typically involves the reaction of 1-ethylpiperidine with 2-methylfuran-3-carboxylic acid. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and pH, are carefully monitored to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using large reactors and automated systems. The process involves the same basic steps as the laboratory synthesis but is optimized for efficiency and cost-effectiveness. Quality control measures are implemented at various stages to ensure the consistency and quality of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
N-[(1-ethylpiperidin-4-ylidene)amino]-2-methylfuran-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups within the molecule, leading to the formation of new compounds.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Various halogenating agents and nucleophiles can be used to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different carboxamide derivatives, while reduction can produce amine derivatives.
Wissenschaftliche Forschungsanwendungen
N-[(1-ethylpiperidin-4-ylidene)amino]-2-methylfuran-3-carboxamide has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a reference standard in analytical chemistry.
Biology: The compound is used in studies involving enzyme inhibition and receptor binding.
Medicine: It has potential therapeutic applications and is studied for its pharmacological properties.
Industry: The compound is used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of N-[(1-ethylpiperidin-4-ylidene)amino]-2-methylfuran-3-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound binds to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-[(1-ethylpiperidin-4-ylidene)amino]-4-methylbenzenesulfonamide
- N-[(1-ethylpiperidin-4-ylidene)amino]-4-methylbenzamide
- N,N’-bis[(1-ethylpiperidin-4-ylidene)amino]pentanediamide
Uniqueness
N-[(1-ethylpiperidin-4-ylidene)amino]-2-methylfuran-3-carboxamide is unique due to its specific molecular structure, which allows it to interact with a wide range of biological targets. This versatility makes it a valuable tool in various fields of scientific research, distinguishing it from other similar compounds.
Eigenschaften
CAS-Nummer |
560073-35-0 |
|---|---|
Molekularformel |
C13H19N3O2 |
Molekulargewicht |
249.31 g/mol |
IUPAC-Name |
N-[(1-ethylpiperidin-4-ylidene)amino]-2-methylfuran-3-carboxamide |
InChI |
InChI=1S/C13H19N3O2/c1-3-16-7-4-11(5-8-16)14-15-13(17)12-6-9-18-10(12)2/h6,9H,3-5,7-8H2,1-2H3,(H,15,17) |
InChI-Schlüssel |
LHGQYPSTUMZUMY-UHFFFAOYSA-N |
Kanonische SMILES |
CCN1CCC(=NNC(=O)C2=C(OC=C2)C)CC1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


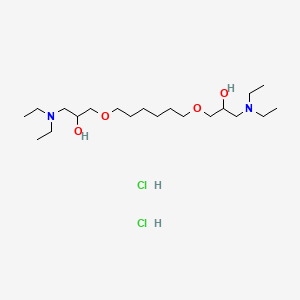


![11-Methyl-11,13-diazatricyclo[7.3.1.02,7]trideca-2,4,6-triene](/img/structure/B13802775.png)
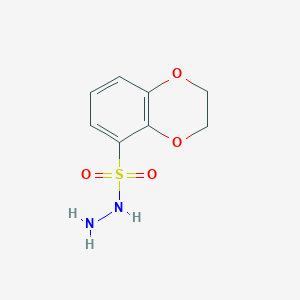

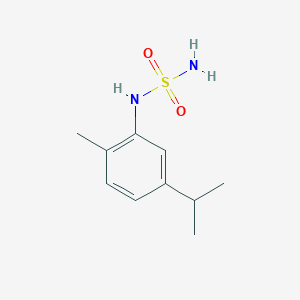

![1,2,3,4-Tetrahydro-2,4-dioxo-3,7-diphenylpyrrolo[1,2-a]-1,3,5-triazine-8-carbonitrile](/img/structure/B13802819.png)


